molecular formula C23H27N3O5 B11425408 2,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

2,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B11425408
M. Wt: 425.5 g/mol
InChI Key: JXFNSIBURRDWRS-UHFFFAOYSA-N
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Description

2,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy groups, an oxadiazole ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) to facilitate the formation of the amide bond.

    Introduction of Methoxy Groups: The methoxy groups are typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxadiazole ring and methoxy groups can influence its binding affinity and specificity towards these targets, potentially modulating signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which is not commonly found in similar compounds. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

2,4,5-trimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C23H27N3O5/c1-14(2)26(13-21-24-22(25-31-21)16-9-7-15(3)8-10-16)23(27)17-11-19(29-5)20(30-6)12-18(17)28-4/h7-12,14H,13H2,1-6H3

InChI Key

JXFNSIBURRDWRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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